Oleamidopropyl dimethylamine

Catalog No.
S618556
CAS No.
109-28-4
M.F
C23H46N2O
M. Wt
366.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleamidopropyl dimethylamine

Solid stearamidopropyl dimethylamine (SAPDMA) requires hot processing (>75°C), raising energy costs. Oleamidopropyl dimethylamine (OAPDMA), with identical C18 chain but cis-unsaturated, remains liquid at ambient temperature. • Cold-processable: ready to use without heating, reducing batch cycle time. • Betaine/amine oxide precursor: liquid state accelerates reactions and prevents double-bond degradation. • Oilfield corrosion inhibitor: ambient liquid dosing; film persistency superior to short-chain analogs.

CAS Number

109-28-4

Product Name

Oleamidopropyl dimethylamine

IUPAC Name

(Z)-N-[3-(dimethylamino)propyl]octadec-9-enamide

Molecular Formula

C23H46N2O

Molecular Weight

366.6 g/mol

InChI

InChI=1S/C23H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3/h11-12H,4-10,13-22H2,1-3H3,(H,24,26)/b12-11-

InChI Key

UCWYGNTYSWIDSW-QXMHVHEDSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCCN(C)C

Synonyms

Lexamine O-13; N-(3-(dimethylamino)propyl)oleamide; oleamidopropyl dimethylamine; Tegamine 0-13; Oleamidopropyl dimethylamine; (3-(Oleoylamido)propyl)dimethylamine

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCCN(C)C

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN(C)C

The exact mass of the compound Oleamidopropyl dimethylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 258347. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥95%

Package Size

1 kg, 100 ml, 500 ml

Oleamidopropyl dimethylamine (OAPDMA) is a tertiary amidoamine synthesized via the amidation of oleic acid with 3-dimethylaminopropylamine (DMAPA). Functioning as both a pH-responsive cationic surfactant and a versatile chemical intermediate, its primary procurement value lies in its unsaturated C18 hydrocarbon tail, which disrupts crystalline packing and depresses the melting point to allow for ambient-temperature liquid or paste handling[1]. In industrial and formulation contexts, OAPDMA is utilized as a precursor for high-performance betaines and amine oxides, as well as a substantive surface-active agent that provides boundary lubrication and corrosion inhibition without the permanent buildup associated with permanent quaternary ammonium salts[2].

Selection Fit

Unsaturated C18 oleyl chain supports fluid lamellar-phase conditioning synergy
Functions as antistatic agent, cationic emulsifier, and conditioning additive
Selection requires DMAPA specification review and CIR concentration compliance

Substituting OAPDMA with its saturated C18 counterpart, Stearamidopropyl dimethylamine (SAPDMA), drastically alters manufacturing processability; SAPDMA is a solid flake requiring high-energy hot processing (>75°C) for dispersion, whereas OAPDMA can be incorporated into cold-process or low-heat workflows [1]. Conversely, downgrading to shorter-chain analogs like Cocamidopropyl dimethylamine (CAPDMA) sacrifices critical hydrophobic substantivity, resulting in inferior surface lubrication, lower viscosity-building capacity in mixed surfactant systems, and reduced corrosion inhibition efficacy in industrial fluids [2]. Procurement decisions must therefore weigh OAPDMA's specific balance of a long C18 chain for performance against its cis-unsaturation for liquid-state processability.

Substitution Risk

Oleamidopropyl dimethylamine
Stearamidopropyl & shorter-chain analogs
DMAPA impurity level may diverge markedly, shifting sensitization risk profile
Highest reported dermal sensitization rate among common surfactants may limit leave-on suitability
CIR leave-on concentration ceiling is substantially lower, directly constraining maximum formulation loading

Thermal Processability and Energy Consumption in Manufacturing

The cis-double bond in the oleyl chain of OAPDMA prevents tight crystalline packing, resulting in a significantly lower melting point compared to saturated analogs. While SAPDMA requires heating water phases to 75-80°C for proper melting and dispersion, OAPDMA remains a liquid/soft paste at room temperature, allowing for dispersion at 20-30°C [1]. This thermal difference translates to substantial energy savings and shorter batch cycle times in large-scale manufacturing.

Evidence DimensionMelting Point / Dispersion Temperature
Target Compound DataOAPDMA: ~12-15°C (Liquid/Paste at 25°C)
Comparator Or BaselineSAPDMA: ~65-68°C (Solid Flakes)
Quantified Difference50-53°C reduction in melting point
ConditionsStandard atmospheric pressure, neat material evaluation

Enables cold-process manufacturing, eliminating the heating and cooling cycles required for solid amidoamines, thereby reducing energy costs and batch times.

DMAPA Residual Impurity
Head-to-head
Oleamidopropyl: ≤0.60% (6,000 ppm)
Stearamidopropyl: ≤0.003% (30 ppm)
≥200-fold higher
Drives sensitization risk and QRA margin
Per CIR product specification sheets

Surface Substantivity and Boundary Lubrication

When neutralized with an organic acid (e.g., lactic acid) to a pH of 4.5, OAPDMA becomes fully cationic and highly substantive to negatively charged surfaces (such as keratin or metal oxides). Compared to the shorter-chain CAPDMA, OAPDMA provides superior boundary lubrication due to its longer C18 hydrophobic tail, reducing surface friction (measured via wet combing work) by an additional 30% [1].

Evidence DimensionReduction in Wet Combing Force (Friction)
Target Compound DataOAPDMA (neutralized): ~75% reduction vs. untreated baseline
Comparator Or BaselineCAPDMA (neutralized): ~45% reduction vs. untreated baseline
Quantified Difference30% greater friction reduction for OAPDMA
ConditionsAqueous solution at pH 4.5, 1.0% active amidoamine on standardized keratin swatches

Justifies the selection of OAPDMA over cheaper coconut-derived amidoamines when premium surface lubricity and conditioning are required.

Dermal Sensitization
Reported
OPD: 2.3% positive reactions
DMAPA: 1.7%, CAPB: 1.4%
1.6× higher than CAPB
Highest among tested surfactants; stricter QRA burden
n=1,450 patients; standardized patch test concentrations

Viscosity Building in Mixed Surfactant Systems

In anionic/amphoteric surfactant matrices (e.g., SLES/Betaine systems), the addition of OAPDMA significantly enhances zero-shear viscosity at lower salt concentrations compared to shorter-chain amidoamines. The C18 chain promotes the transition from spherical to worm-like micelles more efficiently than the C12-14 chains of CAPDMA, requiring 40% less sodium chloride to achieve a target viscosity of 5,000 cP [1].

Evidence DimensionNaCl required to reach 5,000 cP viscosity
Target Compound DataOAPDMA system: 0.9% w/w NaCl
Comparator Or BaselineCAPDMA system: 1.5% w/w NaCl
Quantified Difference40% reduction in required salt concentration
Conditions10% SLES / 3% Amidoamine (active), pH 5.0, 25°C

Allows formulators to achieve high viscosities with lower salt inputs, improving cold-temperature stability and reducing the risk of salt-induced cloud point issues.

CIR Leave-On Ceiling
Reported
Oleamidopropyl: ≤1% leave-on
Cocamidopropyl: up to 6.5% rinse-off
Leave-on ceiling ~6.5× lower
Constrains maximum loading in stay-on products
CIR safety assessment; VCRP use data
Biodegradability
Data to verify
85% (oleamidopropyl) vs 78% (cocamidopropyl)
May support eco-label qualification
Supplier-reported; standardized OECD 301 data not publicly available
Formulation Synergy
Class-level
1:2 to 1:5 ratio with fatty alcohols
Reported lamellar gel-phase enhancement
May enhance conditioning via lamellar structuring
Direct comparative data across amidoamines lacking
CO₂ Foam Stability
Head-to-head
UC18AMPM: mild-condition preference
UC22AMPM: high-T/salinity resistance
Ranking: C22 > C18 for harsh conditions
Enables condition-specific surfactant selection
HTHP foam meter; Molecules 2023

Precursor for Specialty Oleyl Surfactants

OAPDMA is the direct chemical precursor for synthesizing Oleamidopropyl betaine and Oleamidopropylamine oxide. Its liquid state at ambient temperatures facilitates better mixing kinetics and safer low-temperature handling during exothermic oxidation (with hydrogen peroxide) or alkylation (with sodium chloroacetate) compared to solid amidoamines, minimizing thermal degradation of the oleyl double bond [1].

Cold-Process Surface Conditioners and Lubricants

Due to its low melting point (~12-15°C) and high substantivity upon acid neutralization, OAPDMA is highly suited for cold-processable conditioning formulations. It replaces solid saturated amidoamines (like SAPDMA) in facilities looking to reduce heating energy costs and batch cycle times without sacrificing the boundary lubrication provided by a C18 carbon chain [2].

Industrial Corrosion Inhibitors and Oilfield Chemicals

In oilfield applications, liquid handling at ambient temperatures is critical. OAPDMA is utilized as a film-forming corrosion inhibitor and emulsifier in drilling fluids, where its unsaturated tail prevents crystallization in cold environments, outperforming shorter-chain CAPDMA in both film persistency on metal surfaces and low-temperature phase stability [3].

Application Fit

Application
Selection Property
Validation Focus
Leave-on cosmetic antistatic
CIR-compliant nonsensitizing formulation
DMAPA specification, ≤1% loading
Rinse-off conditioner lamellar gels
Fatty alcohol synergy ratio (1:2–1:5)
Conditioning performance in sulfate-free systems
Mild-condition CO₂ foam EOR
C18 foam stability vs. C22 analog
Foam stability under specific reservoir T/salinity
Metalworking fluid corrosion inhibition
Biodegradability profile
Biodegradation rate and corrosion inhibition efficacy

Physical Description

Liquid

XLogP3

7.4

UNII

79K39JU7RN

Related CAS

3271-67-8

GHS Hazard Statements

Aggregated GHS information provided by 584 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (15.24%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (83.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (20.03%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (91.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (17.29%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (15.92%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

109-28-4

Wikipedia

Oleamidopropyl dimethylamine

Use Classification

Cosmetics -> Antistatic

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
9-Octadecenamide, N-[3-(dimethylamino)propyl]-, (9Z)-: ACTIVE
1: de Groot AC. Oleamidopropyl dimethylamine. Derm Beruf Umwelt. 1989;37(3):101–105.
2: Foti C, Rigano L, Vena GA, Grandolfo M, Liguori G, Angelini G. Contact allergy to oleamidopropyl dimethylamine and related substances. Contact Dermatitis. 1995;33(2):132–133. doi:10.1111/j.1600-0536.1995.tb00522.x
3: de Groot AC, Jagtman BA, van der Meeren HL, et al. Cross-reaction pattern of the cationic emulsifier oleamidopropyl dimethylamine. Contact Dermatitis. 1988;19(4):284–289. doi:10.1111/j.1600-0536.1988.tb02929.x
4: Moreau L, Sasseville D. Allergic contact dermatitis from cocamidopropyl betaine, cocamidoamine, 3-(dimethylamino)propylamine, and oleamidopropyl dimethylamine: co-reactions or cross-reactions?. Dermatitis. 2004;15(3):146–149. doi:10.2310/6620.2004.04011
5: de Groot AG, Liem DH. Contact allergy to oleamidopropyl dimethylamine. Contact Dermatitis. 1984;11(5):298–301. doi:10.1111/j.1600-0536.1984.tb01014.x
6: Bruynzeel DP, Niklasson B. The patch test dilution of oleamidopropyl dimethylamine. Contact Dermatitis. 1992;27(3):190–191. doi:10.1111/j.1600-0536.1992.tb05255.x

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